![molecular formula C18H13Br2NO B2464633 9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine CAS No. 866040-73-5](/img/structure/B2464633.png)
9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine is a chemical compound with the molecular formula C18H13Br2NO and a molecular weight of 419.11 g/mol . This compound is part of the acridine family, known for its rigid structure, planarity, and high thermal stability . Acridine derivatives have significant pharmacological, photophysical, and biological properties .
Mechanism of Action
Target of Action
Acridine derivatives, which this compound is a part of, have been known to interact with different biomolecular targets .
Mode of Action
Acridine derivatives are known to intercalate dna and inhibit enzymes like topoisomerase or telomerase . This suggests that 9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine may have a similar mode of action.
Biochemical Pathways
Given the potential dna intercalation and enzyme inhibition, it can be inferred that this compound may affect pathways related to dna replication and cell division .
Result of Action
Acridine derivatives have exhibited bioactivities such as anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . This suggests that this compound may have similar effects.
Preparation Methods
The synthesis of 9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine typically involves the bromination of 3-methoxy-5,6-dihydrobenzo[c]acridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as chloroform or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination . Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific research needs .
Chemical Reactions Analysis
9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding dihydro derivative.
Scientific Research Applications
9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine include:
7,8-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine: Similar in structure but with bromine atoms at different positions.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]acridine: Contains a bromo and methoxy group but with additional functional groups.
3,3-Dibutyl-8-methoxy-5,6-dihydrobenzo[c]acridine: Similar core structure with different substituents.
These compounds share the acridine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
9,11-dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2NO/c1-22-14-4-5-15-10(8-14)2-3-11-6-12-7-13(19)9-16(20)18(12)21-17(11)15/h4-9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLINVHLZPXRCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC4=C(C=C(C=C4C=C3CC2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
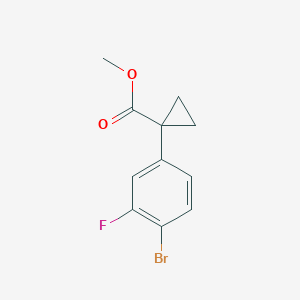
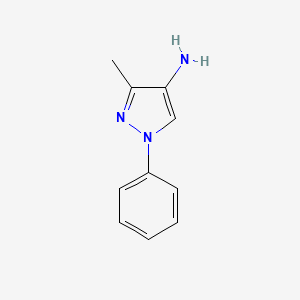
![3-[(3-bromophenyl)methyl]Pyrrolidine](/img/structure/B2464553.png)
![8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2464554.png)
![methyl 3-(N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2464555.png)
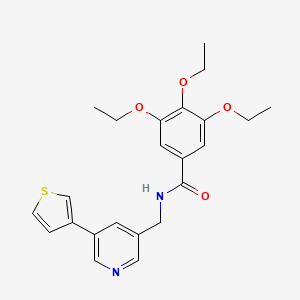
![4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2464557.png)
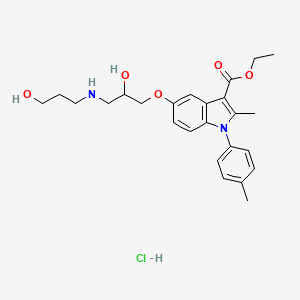
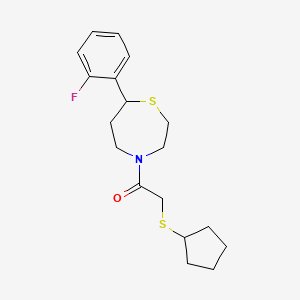
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2464565.png)
![{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine](/img/structure/B2464567.png)
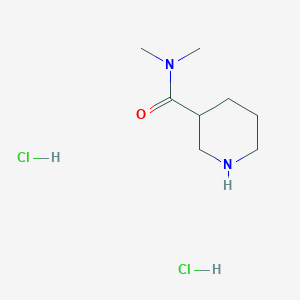
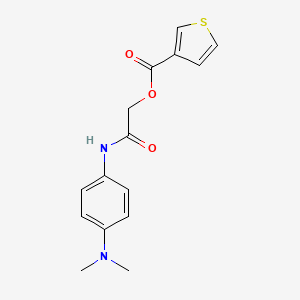
![N-(1H-1,3-benzodiazol-2-yl)-2-[(3,4,5-trimethoxyphenyl)formamido]acetamide](/img/structure/B2464573.png)
